molecular formula C22H23N3O4S3 B2631502 2-((5-morpholino-4-tosylthiazol-2-yl)thio)-N-phenylacetamide CAS No. 874594-19-1

2-((5-morpholino-4-tosylthiazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2631502
CAS No.: 874594-19-1
M. Wt: 489.62
InChI Key: VOPSSHRIKRYKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a similar compound, “2-({4-[(4-Methylphenyl)sulfonyl]-5-(4-morpholinyl)-1,3-thiazol-2-yl}sulfanyl)-1-phenylethanone”, has a Molecular Formula of C22H22N2O4S3, an Average mass of 474.616 Da, and a Monoisotopic mass of 474.074158 Da .

Scientific Research Applications

Morpholino Derivatives in Gene Function Inhibition

Morpholino oligomers have been extensively used as tools to inhibit gene function in various model organisms. These molecules provide a relatively simple and rapid method to study gene function by blocking mRNA translation. Careful controls are necessary to ensure specificity and efficacy of morpholinos in gene knockdown experiments (Heasman, 2002).

Thiazolidinediones (TZDs) and Their Medicinal Perspectives

TZDs, possessing a thiazolidinedione core similar in thematic structure to the compound of interest, have been explored for their antimicrobial, antitumor, and antidiabetic properties. Their ability to be structurally modified allows for the development of various lead molecules against numerous clinical disorders. The significance of substitutions at specific positions on the TZD nucleus demonstrates a relationship between chemical structure and biological activity, highlighting the compound's potential for novel drug development (Singh et al., 2022).

Thiazole Derivatives in Drug Development

Thiazole derivatives, sharing a common motif with the chemical through the thiazole ring, are noted for a wide range of biological activities. These include antioxidant, analgesic, anti-inflammatory, and antitumor properties. The diversity in therapeutic applications of thiazole derivatives underscores the potential of such compounds in drug discovery and development. This suggests that similar structural derivatives, including the compound of interest, could be explored for multiple pharmacological targets (Leoni et al., 2014).

Properties

IUPAC Name

2-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-thiazol-2-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S3/c1-16-7-9-18(10-8-16)32(27,28)20-21(25-11-13-29-14-12-25)31-22(24-20)30-15-19(26)23-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPSSHRIKRYKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)NC3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.